N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-2-25-15-7-5-14(6-8-15)16-9-10-18(23)22(21-16)12-11-20-19(24)17-4-3-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCAVWRYPSPEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Pyridazinone Substitution: The target’s 4-ethoxyphenyl group is less lipophilic than benzyloxy (logP ~2.5 vs. Ethoxy’s electron-donating nature may also modulate electronic interactions with biological targets.
Linker Diversity : The ethyl linker in the target compound contrasts with hydrazinyl-ethyl () or propan-2-yl (), affecting conformational flexibility and metabolic stability. Hydrazine-containing linkers may introduce reactivity risks (e.g., oxidation) .
Carboxamide Orientation: Furan-2-carboxamide (target) vs. The 2-position may favor interactions with polar residues in enzyme active sites.
Physicochemical and Pharmacokinetic Properties
Table 3: Calculated Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (µg/mL) | Reference |
|---|---|---|---|---|
| Target Compound | ~355.4 | 2.1 | 15–20* | - |
| Benzyloxy Pyridazine (5a) | 290.02 | 3.1 | <10 | |
| Furan-3-carboxamide (97c) | 211.2 | 1.8 | 50–60 |
*Estimated based on substituent contributions.
Analysis:
- The target’s logP (2.1) suggests balanced lipophilicity, favoring membrane permeability and oral bioavailability compared to benzyloxy derivatives (logP 3.1) .
- The furan-2-carboxamide’s planar structure may reduce solubility relative to ’s hydrazinyl analogs but enhance target binding through rigid orientation.
Q & A
Q. What are the established synthetic routes for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridazinone core. A common approach includes:
- Step 1 : Formation of the 3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl moiety via cyclocondensation of hydrazine derivatives with diketones or via substitution reactions on pre-formed pyridazinone rings.
- Step 2 : Introduction of the ethyl linker through nucleophilic substitution or alkylation reactions.
- Step 3 : Amide coupling between the pyridazinone-ethyl intermediate and furan-2-carboxylic acid using reagents like HATU or EDCI in anhydrous DMF . Purification is achieved via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol .
Q. What biological targets or activities are associated with this compound?
The compound exhibits potential bioactivity due to its pyridazinone core and ethoxyphenyl/furan substituents. Key targets include:
- Enzyme inhibition : Inhibition of phosphodiesterases (PDEs) or histone deacetylases (HDACs) due to structural similarity to known inhibitors .
- Receptor modulation : Interaction with chemokine receptors (e.g., CXCR3) via the pyridazinone-ethyl-acetamide scaffold, as seen in related compounds like NBI-74330 .
- Anticonvulsant activity : Demonstrated in structurally analogous pyridazinone derivatives with ethoxyphenyl groups .
Q. What analytical methods are used to characterize this compound?
Standard characterization includes:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Critical parameters include:
- Temperature control : Maintaining 0–5°C during amide coupling to minimize side reactions.
- Solvent selection : Using anhydrous DMF or THF to enhance reagent stability.
- Catalyst use : Adding DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency . For pyridazinone ring formation, microwave-assisted synthesis (100–120°C, 30 min) reduces reaction time and improves yield by 15–20% compared to conventional heating .
Q. How can discrepancies in reported bioactivity data be resolved?
Discrepancies often arise from substituent effects (e.g., ethoxy vs. methoxy groups) or assay variability. Methodological approaches include:
- Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl) and comparing bioactivity .
- Standardized assays : Replicating experiments under controlled conditions (e.g., cell lines, IC50 protocols) to minimize variability .
- Molecular docking : Using software like AutoDock to predict binding affinities to targets like HDACs or CXCR3, followed by experimental validation .
Q. What advanced techniques elucidate the compound’s interaction mechanisms with biological targets?
- X-ray crystallography : Resolves binding modes of the pyridazinone core with enzymes (e.g., HDAC active sites) .
- Surface plasmon resonance (SPR) : Quantifies real-time binding kinetics to receptors like CXCR3 .
- NMR titration experiments : Maps hydrogen bonding between the furan carbonyl and target proteins .
- Fluorescence polarization assays : Measures competitive displacement of labeled ligands in receptor-binding studies .
Data Analysis and Experimental Design
Q. What strategies are recommended for designing SAR studies on this compound?
- Core modifications : Replace the pyridazinone ring with triazinone or phthalazinone to assess scaffold flexibility.
- Substituent variation : Test halogen (F, Cl), alkyl (methyl, ethyl), and electron-donating (methoxy) groups at the 4-position of the phenyl ring.
- Linker optimization : Adjust the ethyl chain length or introduce heteroatoms (e.g., oxygen) to modulate solubility and bioavailability . Data analysis should prioritize IC50 values, LogP (lipophilicity), and in vitro ADMET profiles .
Q. How can researchers address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% DMSO) to maintain compound stability.
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion.
- Salt formation : Synthesize hydrochloride or sodium salts of the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
